N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide

Description

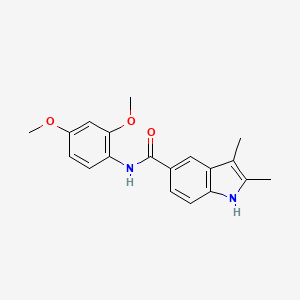

N-(2,4-Dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide is an indole-derived carboxamide featuring a 2,4-dimethoxyphenyl group attached via an amide linkage to a 2,3-dimethyl-substituted indole core.

Properties

CAS No. |

879347-02-1 |

|---|---|

Molecular Formula |

C19H20N2O3 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide |

InChI |

InChI=1S/C19H20N2O3/c1-11-12(2)20-16-7-5-13(9-15(11)16)19(22)21-17-8-6-14(23-3)10-18(17)24-4/h5-10,20H,1-4H3,(H,21,22) |

InChI Key |

MIFGLWQRGGIFFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)C |

solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. The dimethoxyphenyl group is then introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or indole rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase by binding to the switch region of the enzyme . This interaction disrupts the synthesis of RNA, leading to the inhibition of bacterial growth. The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Indole Carboxamides

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on molecular formula C19H20N2O3.

Key Observations :

- Substituent Position : The target compound’s carboxamide group is at position 5 of the indole, whereas analogs in feature carboxamides at position 2. This positional difference impacts electronic distribution and steric accessibility .

- Methoxy vs. Nitro Groups : Compared to the nitro group in the 3-nitrophenyl analog (), the 2,4-dimethoxyphenyl group in the target compound likely improves solubility due to its electron-donating nature but may reduce electrophilic reactivity .

- Fluorine Substitution : Fluorinated analogs () exhibit higher electronegativity, which enhances metabolic stability and binding affinity in some biological contexts but reduces solubility compared to methoxy groups .

Insights :

- Reaction Yields : Fluorinated analogs in show moderate to low yields (10–37.5%), suggesting that steric or electronic factors in the target compound’s synthesis may similarly require optimization .

- Spectral Consistency: The amide C=O stretch in IR (~1665–1670 cm⁻¹) and downfield NHCO protons in NMR (δ ~12.1–12.3) are consistent across indole carboxamides, indicating reliable diagnostic peaks for structural confirmation .

Heterocyclic and Functional Group Variations

- Benzothiazole Derivatives (): Compounds like (E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide share the 2,4-dimethoxyphenyl group but replace the indole core with benzothiazole.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.